molecular formula C18H34O4 B8019382 9,10-Epoxy-12(r)-hydroxy-octadecanoic acid

9,10-Epoxy-12(r)-hydroxy-octadecanoic acid

Cat. No.: B8019382
M. Wt: 314.5 g/mol
InChI Key: YKVUWOJSBYPADP-KLAILNCOSA-N
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Description

9,10-Epoxy-12®-hydroxy-octadecanoic acid is a compound of significant interest in various scientific fields It is an epoxide derivative of octadecanoic acid, featuring both an epoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Epoxy-12®-hydroxy-octadecanoic acid typically involves the epoxidation of unsaturated fatty acids. One common method is the lipoxygenase-catalyzed oxygenation of linoleic acid, which produces hydroperoxy derivatives. These derivatives can then undergo further reactions to form the desired epoxide and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound often involves the use of soybean lipoxygenase to convert linoleic acid into hydroperoxy derivatives. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pH, to yield 9,10-Epoxy-12®-hydroxy-octadecanoic acid .

Chemical Reactions Analysis

Types of Reactions

9,10-Epoxy-12®-hydroxy-octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Epoxy-12®-hydroxy-octadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker for certain conditions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.

    Industry: Utilized in the production of specialized polymers and other materials

Mechanism of Action

The mechanism of action of 9,10-Epoxy-12®-hydroxy-octadecanoic acid involves its interaction with cellular components. It can act as an uncoupler of mitochondrial respiration, affecting the respiratory control of mitochondria. This action is related to its ability to disrupt the electron transport chain, leading to altered cellular energy production .

Comparison with Similar Compounds

Similar Compounds

    9,10-Epoxy-12-octadecenoic acid: Another epoxide derivative with similar structural features.

    12,13-Epoxy-9-octadecenoic acid: A related compound with an epoxide group at a different position.

    Coronaric acid:

Uniqueness

9,10-Epoxy-12®-hydroxy-octadecanoic acid is unique due to its specific combination of an epoxide and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it particularly valuable for research in various scientific disciplines .

Properties

IUPAC Name

8-[3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16?,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUWOJSBYPADP-KLAILNCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC1C(O1)CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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